molecular formula C23H46N2O2.CH4O4S<br>C24H50N2O6S B15180728 N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate CAS No. 82799-37-9

N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate

Cat. No.: B15180728
CAS No.: 82799-37-9
M. Wt: 494.7 g/mol
InChI Key: WOJFQTBHOGDZSA-KVVVOXFISA-N
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Description

N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate is a chemical compound with the molecular formula C24H49N2O6S. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification and dispersion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate typically involves the reaction of oleamide with N-methyl ethanolamine, followed by methylation with methyl sulphate. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Reactant Feed: Continuous feeding of oleamide and N-methyl ethanolamine.

    Reaction Control: Automated systems to maintain optimal temperature and pH.

    Purification: The product is purified using distillation or crystallization techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methyl sulphate group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted amides and esters.

Scientific Research Applications

N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism by which N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate exerts its effects involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions. The molecular targets include lipid membranes and proteins, where it can alter membrane fluidity and protein conformation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)oleamide: Similar structure but lacks the methylamino group.

    N-(2-(Dimethylamino)ethyl)oleamide: Contains a dimethylamino group instead of a hydroxyethyl group.

    N-(2-(Hydroxyethyl)ethyl)oleamide: Similar but with an ethyl group instead of a methyl group.

Uniqueness

N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate is unique due to its combination of hydroxyethyl and methylamino groups, which confer specific surfactant properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.

Properties

CAS No.

82799-37-9

Molecular Formula

C23H46N2O2.CH4O4S
C24H50N2O6S

Molecular Weight

494.7 g/mol

IUPAC Name

(Z)-N-[2-(3-hydroxypropylamino)ethyl]octadec-9-enamide;methyl hydrogen sulfate

InChI

InChI=1S/C23H46N2O2.CH4O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)25-21-20-24-19-17-22-26;1-5-6(2,3)4/h9-10,24,26H,2-8,11-22H2,1H3,(H,25,27);1H3,(H,2,3,4)/b10-9-;

InChI Key

WOJFQTBHOGDZSA-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCCO.COS(=O)(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCCO.COS(=O)(=O)O

Origin of Product

United States

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